2-(3-Hydroxyphenyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDPVNCUFNHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374724 | |
| Record name | 2-(3-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-67-6 | |
| Record name | 2-(3-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis and Derivatization Approaches
Established Synthetic Pathways for Substituted Benzaldehydes
The introduction of an aldehyde group onto a phenyl ring is a fundamental transformation in organic chemistry. Similarly, the construction of the biaryl backbone of the target molecule requires robust and reliable methods.
Condensation reactions are a cornerstone of carbon-carbon bond formation and are instrumental in the synthesis of various aldehyde-containing compounds. nih.govresearchgate.net The aldol (B89426) condensation and Claisen-Schmidt reactions, for instance, involve the reaction of an enolate with a carbonyl compound. aip.orgsmolecule.com In the context of substituted benzaldehydes, these reactions are typically used to build larger structures starting from a pre-existing benzaldehyde (B42025). For example, the Claisen-Schmidt reaction condenses an aromatic aldehyde with a ketone to form an α,β-unsaturated ketone. aip.orgresearchgate.net While not directly forming the benzaldehyde group itself, these reactions are crucial for its subsequent elaboration and are often part of a multi-step synthesis. libretexts.org The reaction of substituted benzaldehydes with primary amines can lead to the formation of hemiaminals and Schiff bases, which are important intermediates in many synthetic pathways. mdpi.com
The central challenge in synthesizing 2-(3-Hydroxyphenyl)benzaldehyde lies in the creation of the carbon-carbon bond linking the two phenyl rings. Modern organometallic cross-coupling reactions are the most powerful tools for this purpose.
The Suzuki-Miyaura coupling reaction is a highly versatile and widely used method for forming biaryl linkages. numberanalytics.comnih.gov This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. nih.gov For the synthesis of the target molecule, this could involve the coupling of a 2-halobenzaldehyde derivative with 3-hydroxyphenylboronic acid, or a 2-formylphenylboronic acid with a 3-halo-phenol derivative. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for complex molecules. nih.gov
Other traditional methods for biaryl synthesis include the Ullmann coupling, which uses copper to couple two aryl halide molecules, though it often requires harsh reaction conditions. numberanalytics.com The development of new catalytic systems continues to improve the efficiency and applicability of these fundamental reactions. organic-chemistry.org
Advanced Methodologies for this compound Analogs
Recent advances in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods. These "green chemistry" approaches are increasingly being applied to the synthesis of complex molecules like substituted benzaldehydes.
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a compelling alternative to traditional solvent-based synthesis. researchgate.net By grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, solvent use can be drastically reduced or eliminated. researchgate.netrsc.org This solvent-free approach minimizes waste and can lead to unique reactivity not observed in solution. researchgate.net For example, the solvent-free aldol condensation of benzaldehyde derivatives with acetophenone (B1666503) can be achieved by grinding the reactants with solid sodium hydroxide (B78521), producing chalcones in high yield. researchgate.netrsc.org While direct mechanochemical synthesis of the this compound biaryl bond is less common, the principles are applicable to various steps in a synthetic sequence, particularly for condensation reactions. The inherent energy efficiency of these reactions also contributes to a smaller carbon footprint. researchgate.net
The principles of green chemistry, particularly atom economy and the reduction of hazardous waste, are driving innovation in synthetic organic chemistry. rsc.orgprimescholars.com Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric for "greenness". primescholars.com
Solvent-free reactions are a major focus in this area. colab.ws For instance, the synthesis of benzimidazole (B57391) derivatives, which can be formed from substituted benzaldehydes, has been achieved under solvent-free conditions using microwave irradiation or specific catalysts. mdpi.comnih.gov The oxidation of benzyl (B1604629) alcohol derivatives to the corresponding benzaldehydes can also be performed under solvent-free conditions using catalysts like gold on ceria, with air as the oxidant. colab.ws These methods not only reduce environmental impact but can also simplify product purification. colab.ws The development of reusable catalysts is another critical aspect of making these processes more sustainable. rsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. indexcopernicus.com By using microwave irradiation to rapidly and efficiently heat the reaction mixture, reaction times can be dramatically reduced from hours to minutes. mdpi.comnih.gov This technique has been successfully applied to a wide range of reactions relevant to the synthesis of substituted benzaldehydes.
For example, the Claisen-Schmidt condensation to produce benzalacetones from substituted benzaldehydes and acetone (B3395972) has been shown to proceed in shorter times and with excellent yields under microwave activation compared to conventional heating. nih.gov Similarly, the synthesis of various heterocyclic compounds from substituted benzaldehydes is significantly expedited using microwaves, often providing higher yields and cleaner reactions. readarticle.org The synthesis of benzylidenecyclohexanone derivatives from 4-hydroxybenzaldehyde (B117250) and cyclohexanone, for instance, can be completed in just two minutes using MAOS. aip.org This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for high-throughput synthesis and the rapid generation of compound libraries.
Data Tables
Table 1: Comparison of Synthetic Methodologies for Benzaldehyde Derivatives
| Methodology | Key Features | Typical Reaction Time | Advantages |
| Conventional Heating | Standard laboratory heating (e.g., oil bath) | Hours to Days | Well-established, widely accessible |
| Microwave-Assisted Synthesis (MAOS) | Rapid heating via microwave irradiation nih.govreadarticle.org | Minutes mdpi.comnih.gov | Drastically reduced reaction times, often higher yields, improved purity aip.orgnih.gov |
| Mechanochemical Synthesis | Grinding/milling of solid reactants researchgate.net | Minutes to Hours | Solvent-free, reduced waste, energy efficient, unique reactivity researchgate.netrsc.org |
| Solvent-Free Synthesis | Reaction conducted without a solvent medium colab.ws | Varies | Environmentally friendly, simplified workup, reduced cost colab.ws |
Table 2: Examples of Reactions in Substituted Benzaldehyde Synthesis
| Reaction Type | Reactants | Product Type | Key Application |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide nih.gov | Biaryl Compound numberanalytics.com | Construction of the core phenyl-phenyl bond. nih.gov |
| Claisen-Schmidt Condensation | Aromatic Aldehyde + Ketone aip.org | α,β-Unsaturated Ketone | Elaboration of the benzaldehyde scaffold. nih.gov |
| Aldol Condensation | Aldehyde/Ketone + Enolate smolecule.com | β-Hydroxy Carbonyl | Carbon-carbon bond formation. rsc.org |
| Oxidation of Benzyl Alcohol | Benzyl Alcohol + Oxidant colab.ws | Benzaldehyde | Formation of the aldehyde functional group. colab.ws |
Synthesis of Functional Derivatives
Schiff bases, or imines, are synthesized through the condensation reaction of the aldehyde group of this compound with primary amines. science.govuobabylon.edu.iqnih.gov This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent like ethanol (B145695). uobabylon.edu.iqnih.gov The formation of the characteristic azomethine group (-C=N-) is a key feature of these compounds. nih.gov Studies have shown that the reaction conditions, including the choice of solvent and catalyst, can influence the reaction outcome. For instance, the use of sodium hydroxide has been reported as a catalyst in some syntheses. uobabylon.edu.iq The resulting Schiff bases can exist in tautomeric equilibrium between the enol-imine and keto-amine forms, particularly when a hydroxyl group is present in the ortho position to the azomethine linkage. nih.govnih.gov
Hydrazones are similarly prepared by reacting this compound with hydrazides. nih.govnih.govworldwidejournals.com This condensation reaction also targets the aldehyde functionality, resulting in a structure containing the -NH-N=CH- group. nih.gov The synthesis is often achieved by refluxing the reactants in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid. nih.govworldwidejournals.com Various synthetic methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions, have been explored for preparing hydrazone derivatives. nih.gov
Table 1: Examples of Schiff Base and Hydrazone Synthesis Conditions
| Derivative Type | Reactants | Catalyst | Solvent | Conditions |
| Schiff Base | This compound, Primary Amine | NaOH (optional) | Ethanol | Reflux |
| Hydrazone | This compound, Hydrazide | Glacial Acetic Acid (catalytic) | Ethanol | Reflux |
Chalcones are α,β-unsaturated ketones that can be synthesized from benzaldehydes and acetophenones through a base-catalyzed Claisen-Schmidt condensation. researchgate.netpharmascholars.comscialert.net In the context of this compound, it would react with a suitable acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. pharmascholars.comnih.gov The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the characteristic enone system of the chalcone (B49325). pharmascholars.comscialert.net
Alternative methods for chalcone synthesis include the Wittig reaction, which involves the reaction of a benzaldehyde with a phosphorus ylide. nih.gov The choice of catalyst and reaction conditions can be crucial, especially when dealing with hydroxyl-substituted benzaldehydes, as the presence of multiple hydroxyl groups can sometimes complicate the reaction. nih.gov In such cases, milder bases like piperidine (B6355638) have been used successfully. researchgate.netnih.gov
Table 2: Common Catalysts and Solvents for Chalcone Synthesis
| Catalyst | Solvent | Typical Conditions |
| Sodium Hydroxide (NaOH) | Ethanol, Methanol | Room Temperature or gentle heating |
| Potassium Hydroxide (KOH) | Ethanol, Methanol | Room Temperature |
| Piperidine | Methanol | Reflux |
The versatile reactivity of this compound and its derivatives allows for their use as precursors in the synthesis of various heterocyclic compounds.
Oxazepines and Benzoxazepines: 1,3-Oxazepines can be synthesized from Schiff bases derived from this compound. A common method involves the cycloaddition reaction of the Schiff base with an anhydride, such as phthalic anhydride, in a solvent like benzene (B151609) under reflux. rdd.edu.iqresearchgate.net The mechanism is believed to proceed through a nucleophilic attack of the azomethine nitrogen on the anhydride, followed by ring closure. rdd.edu.iq Benzoxazepines, which are benzo-fused seven-membered heterocyclic scaffolds containing nitrogen and oxygen, are also of significant interest. researchgate.net Their synthesis can involve intramolecular cyclization reactions. For instance, the reduction of a nitro group on an aromatic ring can be followed by an intramolecular attack of the resulting amino group on an epoxide moiety, leading to ring closure. researchgate.net A series of 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e] nih.govresearchgate.netoxazepine-1,5-dione compounds have also been synthesized. scispace.com
Dihydropyrimidinones (DHPMs): These six-membered heterocyclic compounds are typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. unair.ac.idkashanu.ac.irnih.gov In this reaction, this compound would be condensed with the other two components, usually in the presence of an acid catalyst such as hydrochloric acid or a solid acid catalyst. unair.ac.idkashanu.ac.ir The reaction can be carried out in a solvent like ethanol or under solvent-free conditions. unair.ac.idkashanu.ac.ir The mechanism is thought to involve the formation of an iminium intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. unair.ac.id
Table 3: Synthetic Routes to Heterocyclic Scaffolds
| Heterocycle | Precursor(s) | Key Reagent(s) | Typical Conditions |
| 1,3-Oxazepine | Schiff base | Phthalic anhydride | Reflux in benzene |
| Benzoxazepine | Nitroaroxymethyloxiranes | Pd/C, Hantzsch ester | Tandem reduction-cyclization |
| Dihydropyrimidinone | This compound, β-ketoester, Urea/Thiourea | Acid catalyst (e.g., HCl) | Reflux in ethanol or solvent-free |
Schiff bases and hydrazones derived from this compound can act as versatile ligands for the formation of metal complexes. mdpi.comresearchgate.net The presence of donor atoms like nitrogen (from the azomethine group) and oxygen (from the hydroxyl group) allows these ligands to chelate with various transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net
The synthesis of these metal complexes typically involves reacting the ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent. The stoichiometry of the resulting complexes can vary, with common types being ML or ML2. The coordination geometry of the metal ion in the complex (e.g., octahedral, square-planar, or tetrahedral) is influenced by the nature of the metal ion and the ligand. researchgate.net The formation of the complex is often confirmed by spectroscopic methods, where shifts in the characteristic vibrational frequencies (e.g., C=N stretch in IR spectroscopy) upon coordination to the metal ion are observed. researchgate.net These benzaldehyde-derived ligands are of interest in coordination chemistry due to their potential to form stable and, in some cases, colored complexes. ijfans.org
Table 4: Examples of Metal Complexes with Benzaldehyde-Derived Ligands
| Ligand Type | Metal Ion Examples | Potential Coordination Sites |
| Schiff Base | Cu(II), Ni(II), Co(II), Zn(II) | Azomethine Nitrogen, Phenolic Oxygen |
| Hydrazone | Fe(III), Cr(III), Cd(II) | Azomethine Nitrogen, Amide Oxygen/Nitrogen, Phenolic Oxygen |
| Thiosemicarbazone | Pd(II), Zn(II), Ru(II) | Azomethine Nitrogen, Thione Sulfur, Phenolic Oxygen |
Elucidation of Chemical Reactivity and Mechanistic Pathways
Fundamental Reaction Mechanisms of Benzaldehyde (B42025) Derivatives
The reactivity of 2-(3-Hydroxyphenyl)benzaldehyde is best understood through the lens of fundamental reactions common to benzaldehyde and its derivatives. The aldehyde group is the primary site of transformation, while the hydroxyphenyl substituent modulates the reactivity.
Nucleophilic Addition Reactions of the Aldehyde Moiety
The most characteristic reaction of aldehydes and ketones is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. The polarity of the carbon-oxygen double bond, where the oxygen is more electronegative, renders the carbonyl carbon partially positive and thus susceptible to nucleophilic attack. libretexts.org
The general mechanism proceeds in two key steps:
Nucleophilic Attack: The nucleophile forms a new sigma bond with the carbonyl carbon. This forces the rehybridization of the carbon from sp² to sp³, and the pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com
Protonation: The negatively charged alkoxide ion is then protonated by a protic solvent like water or a dilute acid to yield an alcohol. libretexts.orgyoutube.com
Compared to aliphatic aldehydes, aromatic aldehydes like benzaldehyde and its derivatives are generally less reactive. libretexts.orgpressbooks.pub This reduced reactivity is due to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub In this compound, the hydroxyl group further influences the electronic properties of the molecule.
| Step | Description | Key Intermediates |
| 1 | A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. | Tetrahedral Alkoxide Ion |
| 2 | The alkoxide intermediate is protonated by an acid source (e.g., H₃O⁺). | Alcohol Product |
This table outlines the generalized two-step mechanism for nucleophilic addition to an aldehyde.
Biginelli Reaction Mechanisms and Pathways (Iminium, Enamine, Knoevenagel)
The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgtaylorandfrancis.com This acid-catalyzed reaction is a cornerstone of heterocyclic chemistry. organic-chemistry.org
Several mechanistic pathways have been proposed. A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea. wikipedia.orgorganic-chemistry.org
Proposed Iminium Pathway:
Iminium Formation: The aldehyde reacts with urea in the presence of an acid catalyst to form an N-acyliminium ion intermediate after dehydration. jk-sci.com This species is a potent electrophile.
Nucleophilic Addition: The enol form of the β-ketoester attacks the iminium ion. organic-chemistry.org
Cyclization and Dehydration: The ring is closed via nucleophilic attack by the free amine group onto the ester's carbonyl carbon, followed by a final condensation step (loss of water) to yield the dihydropyrimidinone product. wikipedia.org
Recent studies suggest that the most favorable pathway may initiate with the condensation of urea and the aldehyde, with a second urea molecule acting as an organocatalyst for subsequent steps. acs.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgtaylorandfrancis.com
Aldol (B89426) Condensation Mechanisms
Aldol condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. In a "crossed" or "mixed" aldol condensation, two different carbonyl compounds are used. mnstate.edu A common example involves the reaction of an aromatic aldehyde, like benzaldehyde, with a ketone, such as acetone (B3395972), in the presence of a base like sodium hydroxide (B78521). mnstate.eduumkc.edu
The mechanism for the base-catalyzed reaction proceeds as follows:
Enolate Formation: A strong base (e.g., hydroxide) removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile. umkc.edu
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. Benzaldehyde derivatives are ideal for this role as they have no α-hydrogens and cannot self-condense. youtube.com This step forms a tetrahedral alkoxide intermediate. umkc.edu
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to give a β-hydroxy ketone, the initial "aldol addition" product. umkc.edu
Dehydration (Condensation): Under heating, the β-hydroxy ketone readily dehydrates. masterorganicchemistry.com The base removes a proton from the α-carbon, and the resulting carbanion eliminates a hydroxide ion, forming a new carbon-carbon double bond. umkc.eduyoutube.com This final product is an α,β-unsaturated ketone, which is often highly stabilized by conjugation with the aromatic ring. youtube.com
| Stage | Mechanistic Step | Description |
| Addition | 1. Enolate Formation | A base removes an α-proton from a ketone to form a nucleophilic enolate. |
| 2. Nucleophilic Attack | The enolate attacks the aldehyde carbonyl carbon. | |
| 3. Protonation | The resulting alkoxide is protonated to form a β-hydroxy ketone. | |
| Condensation | 4. Dehydration | The β-hydroxy ketone eliminates water upon heating to form an α,β-unsaturated ketone. |
This table details the stages of a base-catalyzed crossed Aldol condensation between an aldehyde and a ketone.
Mechanistic Investigations of Specific Transformations
While the fundamental reactions above apply broadly to benzaldehyde derivatives, specific transformations of this compound reveal nuances in its reactivity, particularly in hydrogenation and cleavage reactions.
Hydrogenation Pathways and Product Selectivity
The hydrogenation of benzaldehyde derivatives is a key industrial process, primarily aimed at producing the corresponding benzyl (B1604629) alcohol. researchgate.net However, the reaction can proceed further to yield other products.
The primary hydrogenation pathway involves the reduction of the aldehyde's carbonyl group to a primary alcohol:
Pathway 1 (Primary Product): Benzaldehyde is hydrogenated to form benzyl alcohol. This is the desired product in many applications. researchgate.net
Further hydrogenation or hydrogenolysis can lead to by-products:
Pathway 2 (By-product Formation): The benzyl alcohol can undergo further reaction to form toluene (B28343) through the loss of the hydroxyl group. researchgate.net
Pathway 3 (By-product Formation): In some cases, the aromatic ring itself can be hydrogenated, or complete hydrogenolysis can lead to the formation of other hydrocarbons like benzene (B151609). researchgate.net
Product selectivity is highly dependent on the catalyst, support, and reaction conditions. For instance, studies on benzaldehyde hydrogenation have shown that catalysts like Au/Al₂O₃ can achieve 100% selectivity for benzyl alcohol under specific conditions, while a Pt/Al₂O₃ catalyst under the same conditions promoted the formation of toluene and benzene. researchgate.net The choice of catalyst support, such as ceria (CeO₂) or lanthana (La₂O₃), can also significantly enhance activity and selectivity toward the desired alcohol product. researchgate.net
Oxidative Cleavage Reactions
Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of new carbon-oxygen bonds. masterorganicchemistry.com A common method for cleaving carbon-carbon double bonds is ozonolysis. masterorganicchemistry.com When applied to an alkene, ozonolysis initially forms an ozonide intermediate. Subsequent workup under oxidative conditions (e.g., with hydrogen peroxide) cleaves the double bond, converting any C-H bonds on the original alkene carbons into C-OH groups, thus forming carboxylic acids. masterorganicchemistry.com If a carbon of the double bond is fully substituted, a ketone is formed. masterorganicchemistry.com
While direct oxidative cleavage of the aromatic rings in this compound is a harsh process, the aldehyde group itself can be formed through the oxidative cleavage of other functional groups. For example, the selective oxidative cleavage of a benzyl C-N bond in a corresponding benzylamine (B48309) derivative can yield the benzaldehyde. mdpi.com Mechanistic studies involving cyclic voltammetry and radical trapping experiments suggest that such electrochemical oxidations can proceed, with the oxygen source for the newly formed aldehyde group being water. mdpi.com
Carbon-Hydrogen (C-H) Activation Processes in Related Systems
The functionalization of C-H bonds is a primary objective in modern organic synthesis due to its potential for creating complex molecules from simple precursors. In systems related to this compound, particularly benzaldehydes themselves, transition metal-catalyzed C-H activation has become a powerful tool for direct and regioselective functionalization. researchgate.netrsc.org
Palladium (Pd) catalysts have been extensively used for the ortho-C(sp²)-H functionalization of benzaldehyde substrates. nih.gov A notable strategy involves the use of transient directing groups, which are formed in-situ from an amine and the aldehyde functionality. researchgate.net This approach avoids the need to install and later remove an auxiliary directing group. The imine linkage formed transiently can direct the metal catalyst to a specific C-H bond, typically at the ortho position of the benzaldehyde ring. researchgate.netnih.gov This methodology has enabled a variety of transformations, including arylation, chlorination, bromination, and amidation of benzaldehyde substrates. researchgate.netnih.gov The ability of these transient directing groups to override other potentially coordinating functional groups expands the scope of C-H activation on complex aldehyde-containing molecules. researchgate.net
These advancements in transition metal-catalyzed C-H functionalization of carbazoles, benzaldehydes, and other aromatic systems highlight the potential pathways for selectively modifying compounds like this compound. researchgate.netresearchgate.net The presence of both a hydroxyl and an aldehyde group on different rings offers multiple sites for potential C-H activation, suggesting that selective functionalization could be achieved by choosing appropriate catalytic systems.
Dehydroxylation and Decarbonylation Reaction Schemes
The removal of hydroxyl (dehydroxylation) and formyl (decarbonylation) groups are critical reactions, particularly in the context of biomass conversion and chemical synthesis. Studies on isomers like 2-hydroxybenzaldehyde provide insight into the mechanistic pathways that this compound could undergo. For instance, the conversion of 2-hydroxybenzaldehyde to valuable chemical intermediates like phenol (B47542) and benzaldehyde, and ultimately to benzene, has been explored through various reaction schemes. researchgate.net
Direct cleavage of the hydroxyl and formyl groups is energetically demanding. researchgate.net However, alternative pathways that involve single-atom hydrogenation at the aromatic carbon adjacent to the functional group (C-OH or C-CHO) have been identified as more favorable. researchgate.netresearchgate.net Following this initial hydrogenation, the removal of the oxygenated functional group becomes significantly easier. researchgate.net
Another proposed mechanism is the decarbonylation reaction of 2-hydroxybenzaldehyde to produce phenol. researchgate.net In the case of benzaldehyde, which would be a product of dehydroxylation, decarbonylation can proceed to form benzene. researchgate.net The bond dissociation energies (BDEs) are a key factor in determining the most likely reaction pathway, with lower energy pathways being more favorable.
Table 1: Bond Dissociation Energies (BDEs) for Functional Group Removal in a Related Isomer (2-Hydroxybenzaldehyde)
| Reaction | Bond Dissociation Energy (kcal/mol) | Reference |
|---|---|---|
| Hydroxyl Group Removal | 114.24 | researchgate.net |
This data pertains to 2-hydroxybenzaldehyde and serves as an illustrative example of the energy requirements for dehydroxylation and decarbonylation in hydroxyphenyl benzaldehyde systems.
Role in Complex Chemical Systems
Pathways in Bio-Oil Deoxygenation Processes
Bio-oil, produced from the pyrolysis of lignocellulosic biomass, is a complex mixture of oxygenated organic compounds, including acids, alcohols, aldehydes, and phenols. researchgate.netresearchgate.net The high oxygen content makes it unstable and unsuitable for direct use as a transportation fuel, necessitating deoxygenation or upgrading processes. researchgate.net Hydroxylated aromatic aldehydes, such as isomers of hydroxyphenyl benzaldehyde, are considered representative model compounds for components found in bio-oil. researchgate.net
The conversion of these model compounds into deoxygenated products like benzene is a key goal of hydrodeoxygenation (HDO) processes. researchgate.netresearchgate.net Several reaction pathways have been investigated for the deoxygenation of 2-hydroxybenzaldehyde, a structural isomer of the subject compound. These pathways are relevant for understanding the potential transformations of this compound in a bio-oil context. researchgate.net
Key transformation routes include:
Direct Dehydroxylation/Decarbonylation: As discussed previously, these routes are generally high-energy. researchgate.net
Hydrogenation-Assisted Removal: A more favorable pathway involves the hydrogenation of the aromatic ring carbon attached to the oxygenated functional group (hydroxyl or formyl), followed by the elimination of that group. researchgate.netresearchgate.net
Sequential Deoxygenation: The compound can be sequentially converted, for example, first through dehydroxylation to form benzaldehyde, which is then decarbonylated to produce benzene. researchgate.netresearchgate.net Alternatively, decarbonylation can yield phenol, which is subsequently dehydroxylated to benzene. researchgate.net
Catalysts play a crucial role in these deoxygenation processes. For example, CaO has been shown to improve bio-oil quality by promoting decarboxylation and dehydration reactions, reducing the content of acidic and other oxygenated species. researchgate.net
Table 2: Investigated Reaction Schemes for the Conversion of a Model Bio-Oil Component (2-Hydroxybenzaldehyde)
| Reaction Scheme Number | Description | Key Intermediate(s) | Final Product | Reference |
|---|---|---|---|---|
| Pathway 3 | Direct decarbonylation reaction. | Phenol | Benzene | researchgate.net |
| Pathway 5 | Single atom hydrogenation at C-OH bond followed by hydroxyl group removal. | Benzaldehyde | Benzene | researchgate.net |
These schemes for 2-hydroxybenzaldehyde illustrate potential deoxygenation pathways for related compounds in bio-oil.
Radical Pathway Involvements in Oxidation Reactions
The oxidation of aromatic aldehydes and related compounds often proceeds through complex radical-mediated pathways, which are fundamental to atmospheric chemistry, combustion, and industrial synthesis. chemrxiv.orgnih.gov The oxidation of benzyl alcohol, a related structure, can be initiated by hydroxyl radicals (•OH). chemrxiv.org This can proceed via two main routes: H-atom abstraction from the benzylic position to form a hydroxy(phenyl)methyl radical, or •OH addition to the aromatic ring. chemrxiv.org The former pathway leads to the formation of benzaldehyde. chemrxiv.org
Benzaldehyde itself is known to undergo autoxidation, a radical chain reaction involving benzoylperoxy radicals, to form benzoic acid. researchgate.net The oxidation of the benzyl radical, which can be formed from toluene, plays a key role in combustion and atmospheric degradation processes. It reacts with molecular oxygen (O₂) to form the benzylperoxy radical. nih.gov This radical is a central intermediate that can lead to the formation of benzyl hydroperoxide and the benzoxyl radical, ultimately contributing to the formation of benzaldehyde and other oxidation products. nih.gov
Interestingly, alcohols like benzyl alcohol can act as inhibitors of benzaldehyde autoxidation. researchgate.net They do this by intercepting the key benzoylperoxy radicals via hydrogen atom transfer, thus breaking the chain reaction that leads to the rapid oxidation of benzaldehyde. researchgate.net This "benzaldehyde oxidation paradox"—where the product of alcohol oxidation (benzaldehyde) can be protected from further oxidation by the starting alcohol—is explained by these competing radical reactions. researchgate.net The study of these radical pathways is crucial for controlling oxidation processes and understanding the atmospheric fate of aromatic compounds. copernicus.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Benzaldehyde |
| Benzoic Acid |
| Benzyl alcohol |
| Benzyl hydroperoxide |
| Benzyl radical |
| Benzylperoxy radical |
| Benzoxyl radical |
| Calcium Carbonate (CaCO₃) |
| Calcium Oxide (CaO) |
| Carbon Monoxide (CO) |
| Guaiacol |
| Hydroxyl radical |
| Phenol |
Advanced Spectroscopic and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the definitive structural confirmation of organic molecules, including 2-(3-Hydroxyphenyl)benzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis for Structural Confirmation
Proton and carbon NMR are instrumental in verifying the molecular structure of this compound. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the protons and carbons, respectively.
In the ¹H NMR spectrum of a related compound, 3-hydroxybenzaldehyde (B18108), the aldehyde proton (CHO) typically appears as a singlet at a high chemical shift, around 9.9-10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.infochemicalbook.com The protons on the aromatic rings exhibit complex splitting patterns in the range of 7.1 to 7.6 ppm. chemicalbook.com The phenolic hydroxyl proton (-OH) signal can be broad and its position is often solvent-dependent. For instance, in DMSO-d₆, the hydroxyl proton of 3-hydroxybenzaldehyde is observed around 10.0 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates around 190-193 ppm. rsc.org The carbons in the phenyl rings appear in the aromatic region, generally between 110 and 160 ppm. The carbon attached to the hydroxyl group (C-OH) will have a chemical shift influenced by the electron-donating nature of the hydroxyl group.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |
|---|---|---|---|---|
| 3-Hydroxybenzaldehyde | Aldehyde (-CHO) | 9.938 | - | DMSO-d₆ |
| 3-Hydroxybenzaldehyde | Aromatic (Ar-H) | 7.131 - 7.434 | - | DMSO-d₆ |
| 3-Hydroxybenzaldehyde | Hydroxyl (-OH) | 10.0 | - | DMSO-d₆ |
| 3-Methoxybenzaldehyde | Aldehyde (-CHO) | 9.98 | 193.0 | DMSO-d₆ |
| 3-Methoxybenzaldehyde | Aromatic (Ar-H) | 7.25 - 7.51 | 112.9 - 159.8 | DMSO-d₆ |
NMR Titration Studies for Binding Mechanism Elucidation
While specific NMR titration studies for this compound are not extensively detailed in the provided search results, this technique is a powerful tool for investigating intermolecular interactions. By systematically adding a binding agent to a solution of the compound and monitoring the changes in chemical shifts, one can elucidate the binding mechanism, determine binding constants, and identify the specific atoms involved in the interaction. This would be particularly relevant for understanding how this compound interacts with other molecules or ions.
Vibrational Spectroscopy (IR and Raman)
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Key expected vibrational frequencies for this compound include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. malayajournal.org
C-H Stretch (Aromatic): Absorptions typically appear in the 3000-3100 cm⁻¹ range. docbrown.info
C-H Stretch (Aldehyde): A sharp peak is expected between 2700-2900 cm⁻¹. docbrown.info
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ is a hallmark of the carbonyl group in an aromatic aldehyde. docbrown.infonih.gov
C-O Stretch (Phenolic): This vibration is typically observed in the 1200-1300 cm⁻¹ region. acadpubl.eu
C-C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ range are indicative of the aromatic rings. docbrown.info
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic -OH | Stretch | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aldehyde C-H | Stretch | 2700-2900 |
| Aldehyde C=O | Stretch | 1680-1700 (strong, sharp) |
| Aromatic C=C | Stretch | 1400-1600 |
| Phenolic C-O | Stretch | 1200-1300 |
Vibrational Analysis in Support of Molecular Structure
A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more profound understanding of the molecule's structure. By calculating the theoretical vibrational frequencies and comparing them with the experimental IR and Raman spectra, a detailed assignment of all vibrational modes can be achieved. This comparison helps to confirm the proposed structure and can reveal subtle structural details. For instance, a study on 2-(2-hydroxyphenyl)benzothiazole (B1206157) utilized DFT calculations to perform a detailed vibrational assignment, which showed good agreement with experimental data. nih.gov
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the chromophores present in the molecule. For this compound, the benzaldehyde and hydroxyphenyl moieties constitute the principal chromophores.
Further photophysical characterization can include fluorescence spectroscopy to study the emission properties of the molecule after excitation. The fluorescence quantum yield and lifetime are important parameters that describe the efficiency and dynamics of the emission process. Studies on related compounds like diphenyl-2,3-dihydroxychlorin have shown how absorption, fluorescence, and triplet state experiments can elucidate their photophysical properties. nih.gov While specific data for this compound was not found, such analyses would be crucial for applications involving light absorption or emission.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic aldehydes and phenols like this compound, the absorption of UV-Vis radiation excites electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The UV-Vis spectrum reveals characteristic absorption bands that correspond to specific electronic transitions.
In compounds containing carbonyl groups and non-bonding electrons, such as aldehydes, both n→π* and π→π* transitions are possible. The n→π* transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital, are typically weak and appear at longer wavelengths (around 280-290 nm). The π→π* transitions, resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally more intense and occur at shorter wavelengths. For instance, a simple benzaldehyde molecule exhibits absorption maxima that can be attributed to these transitions. nist.govresearchgate.net
The presence of the hydroxyl group on the phenyl ring in this compound influences the electronic distribution and, consequently, the energy of these transitions compared to unsubstituted benzaldehyde. The specific wavelengths of maximum absorbance (λmax) for this compound are crucial for understanding its electronic structure. While specific λmax values for this compound are not detailed in the provided search results, related substituted benzaldehydes have been studied. For example, the UV-Vis spectrum of 2-hydroxy-3-methoxybenzaldehyde (B140153) is available, indicating that substitutions on the phenyl ring alter the absorption profile. nist.gov Theoretical studies on various hydroxy- and methoxy-substituted benzaldehydes have shown that the S1 state is often formed by an nπ* transition, while the intensity of the long-wavelength bands is determined by one or two ππ* transitions. epa.gov
Table 1: Typical Electronic Transitions in Aromatic Aldehydes
| Transition Type | Description | Typical Wavelength Range (nm) |
| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | 190 - 270 |
| n → π | Excitation of a non-bonding electron (from the carbonyl oxygen) to a π anti-bonding orbital. | 280 - 290 |
This interactive table summarizes the primary electronic transitions observed in aromatic aldehydes, providing a general framework for interpreting the UV-Vis spectrum of this compound.
Photoluminescence (PL) and Fluorimetry for Emission Properties
Photoluminescence (PL) and fluorimetry are powerful techniques used to investigate the emission properties of molecules after they have been excited by absorbing light. These methods provide insights into the fate of the excited state, including fluorescence, which is the emission of light from a singlet excited state.
The fluorescence properties of substituted benzaldehydes can be complex. epa.gov For many such compounds, the neutral forms may not be the primary species responsible for observed fluorescence in solution. epa.gov The emission characteristics are highly sensitive to the molecular structure and the surrounding environment.
In the context of hydroxyphenyl derivatives, the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) can play a significant role in the emission properties. acs.orgacs.org This process involves the transfer of a proton within the molecule in the excited state, leading to the formation of a tautomer with different electronic and geometric properties. acs.org This tautomer can then fluoresce, often at a significantly longer wavelength (a large Stokes shift) compared to the initial absorption. acs.org While the provided search results focus on ESIPT in related systems like 2-(2'-hydroxyphenyl) derivatives, the principles are relevant for understanding the potential emission behavior of this compound. acs.orgacs.org
Excited-State Dynamics and Intramolecular Proton Transfer (ESIPT) Studies
The study of excited-state dynamics focuses on the processes that occur from the moment a molecule absorbs a photon until it returns to its ground state. A key process in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a carbonyl oxygen) in close proximity is Excited-State Intramolecular Proton Transfer (ESIPT). acs.org
Upon photoexcitation, an intramolecular hydrogen bond can facilitate the rapid transfer of the phenolic proton to the carbonyl oxygen. acs.org This creates an excited-state keto-tautomer from the initial enol form. acs.orgacs.org This process is often incredibly fast, occurring on the femtosecond to picosecond timescale. acs.org The ESIPT phenomenon is a fundamental process in various chemical and biological systems. acs.org
Quantum-chemical calculations are often employed to understand the potential energy surfaces of the ground and excited states, which can confirm whether the ESIPT process is barrierless or involves an energy barrier. nih.gov For some related molecules, it has been shown that the ESIPT product can undergo efficient non-radiative deactivation, which would quench fluorescence. nih.govnih.gov The study of ESIPT is crucial for explaining the large Stokes shifts observed in the fluorescence spectra of such compounds. acs.org
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf provides insight into the competition between radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, and photochemical reactions).
The fluorescence quantum yield can be significantly influenced by the molecular structure and the solvent environment. For instance, the introduction of certain functional groups can dramatically increase the quantum yield by suppressing non-radiative decay pathways. mdpi.com In some cases, the quantum yield is sensitive to the viscosity of the medium, with more rigid environments leading to enhanced emission. mdpi.comnih.gov
For compounds that undergo ESIPT, the quantum yield of the emission from the keto-tautomer is a key characteristic. While specific data for this compound is not available in the search results, studies on similar molecules like 3-hydroxyflavone (B191502) show that factors like solvent polarity and the presence of ions can modulate the ESIPT rate and, consequently, the fluorescence quantum yield. researchgate.net
Table 2: Factors Influencing Fluorescence Quantum Yield (Φf)
| Factor | Description |
| Molecular Structure | The presence of specific functional groups and the overall rigidity of the molecule can enhance or quench fluorescence. |
| Solvent Environment | Polarity, viscosity, and the ability to form hydrogen bonds with the solute can alter the rates of radiative and non-radiative decay. |
| Excited-State Processes | The efficiency of processes like ESIPT and the stability of the resulting tautomer directly impact the observed quantum yield. |
| Temperature | Temperature changes can affect solvent viscosity and the rates of non-radiative decay processes. |
This interactive table outlines the key factors that can influence the fluorescence quantum yield of a molecule like this compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.
For an organic molecule like this compound (C7H6O2), the molecular weight is 122.12 g/mol . nist.gov In a mass spectrum, this would correspond to the molecular ion peak [M]+. The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure.
For benzaldehyde and its derivatives, common fragmentation pathways include the loss of a hydrogen atom to form the [M-1]+ ion (m/z 105 for benzaldehyde) or the loss of the formyl group (CHO) to form the [M-29]+ ion (m/z 77 for benzaldehyde), which corresponds to the phenyl cation. docbrown.info The phenyl cation can further fragment, losing acetylene (B1199291) (C2H2) to produce an ion at m/z 51. docbrown.info
In the case of this compound, the presence of the hydroxyl group introduces additional fragmentation possibilities. The collision-induced dissociation (CID) mass spectra of deprotonated hydroxybenzaldehyde isomers show distinct fragmentation patterns. researchgate.net For instance, the meta- and para-isomers can undergo a charge-remote homolytic cleavage to eliminate a hydrogen radical, followed by the loss of carbon monoxide. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 122 | [C7H6O2]+• | Molecular Ion |
| 121 | [C7H5O2]+ | Loss of a hydrogen radical ([M-H]+) |
| 93 | [C6H5O]+ | Loss of the formyl group ([M-CHO]+) |
| 65 | [C5H5]+ | Loss of CO from the [C6H5O]+ fragment |
This interactive table presents the predicted major fragments for this compound based on common fragmentation patterns of aromatic aldehydes and phenols.
Other Complementary Techniques
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions. arxiv.org For a diamagnetic organic molecule like this compound in its ground state, which has no unpaired electrons, one would not expect an ESR signal.
However, ESR can be a powerful tool for studying transient radical species that may be formed during photochemical reactions or through chemical oxidation/reduction. If, for example, the phenolic hydrogen atom of this compound were to be abstracted, it would form a phenoxy radical, which has an unpaired electron delocalized over the aromatic ring. This radical species would be ESR-active.
ESR spectroscopy is highly sensitive to the local environment of the unpaired electron and can provide information about magnetic anisotropies and spin dynamics. arxiv.orgaps.org While there are no specific ESR studies on this compound in the provided results, the technique remains a valuable potential method for investigating its radical chemistry. arxiv.orgaps.org
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the assessment of purity and the identification of by-products in the synthesis of this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry.
In a typical GC-MS analysis, a sample containing this compound is vaporized and introduced into a gas chromatograph. The separation of the mixture's components is achieved on a capillary column, often with a non-polar stationary phase. The choice of column and the temperature program are critical parameters that are optimized to achieve baseline separation of the target compound from any impurities or by-products.
Following separation in the GC column, the eluted compounds are introduced into the mass spectrometer. Electron ionization (EI) is a commonly employed technique where the molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a unique mass spectrum that serves as a molecular fingerprint.
The purity of this compound can be determined by integrating the peak area of the corresponding chromatogram and comparing it to the total area of all detected peaks. For quantitative analysis, a calibration curve is often constructed using standards of known concentration.
By-product analysis is a crucial aspect of quality control in the synthesis of this compound. The mass spectra of any detected impurities can be compared with spectral libraries (such as the NIST library) or interpreted to elucidate their structures. Common by-products might include unreacted starting materials, isomers, or products of side reactions. A study focusing on the quantitative analysis of benzaldehyde and related substances developed a GC-FID method that could be adapted for this purpose, highlighting the importance of robust analytical methods for reaction monitoring researchgate.net. While specific GC-MS studies on this compound are not extensively documented in the provided results, general methodologies for benzaldehydes and related aromatic compounds offer a strong foundation for developing a suitable analytical protocol rsc.orgnih.gov. For instance, a study on the analysis of benzaldehyde and other aromatic compounds utilized GC-QTOF MS to achieve accurate quantification and avoid matrix interference nih.gov.
A hypothetical GC-MS method for the analysis of this compound is presented in the table below. This method is based on common practices for the analysis of similar aromatic aldehydes.
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions, including the synthesis of this compound. Its simplicity, speed, and low cost make it an ideal choice for qualitatively assessing the progress of a reaction by observing the consumption of starting materials and the formation of the desired product. fishersci.casigmaaldrich.com
In the context of synthesizing this compound, TLC can be used to compare the reaction mixture at various time points to the initial starting materials and a reference standard of the pure product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel.
The TLC plate is then placed in a developing chamber containing a suitable mobile phase, or eluent. The choice of the mobile phase is critical and is determined empirically to achieve good separation between the starting materials, the product, and any by-products. For compounds like benzaldehydes, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often used. The polarity of the mobile phase is adjusted to control the movement of the compounds up the plate.
As the mobile phase ascends the TLC plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
For this compound, the presence of both a hydroxyl and an aldehyde group will influence its polarity and, consequently, its Rf value. For instance, in the separation of benzaldehyde and benzyl (B1604629) alcohol, the more polar benzyl alcohol has a lower Rf value than the less polar benzaldehyde researchgate.net. Similarly, in the analysis of 2-Hydroxy 4-Methoxy Benzaldehyde, a mobile phase of Hexane: Ethyl acetate (7:3) was used, yielding an Rf value of 0.65 irjmets.com.
The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent (e.g., potassium permanganate (B83412) or iodine vapor). By comparing the intensities of the spots corresponding to the starting materials and the product, a chemist can qualitatively determine the extent of the reaction and decide when it is complete. The development of high-throughput automated platforms for TLC analysis further enhances its reproducibility and efficiency nih.gov.
A representative TLC system for monitoring the synthesis of this compound is detailed in the table below.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution |
| Expected Rf of Product | ~0.4 (This is an estimated value and would need to be determined experimentally) |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like this compound. This computational method allows for the detailed analysis of its geometry, electronic landscape, and the energetics of chemical transformations.
Geometry Optimization and Electronic Structure Analysis
Theoretical studies employing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been used to determine the optimized molecular structure of hydroxybenzaldehyde isomers. isca.me These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, helps in predicting the molecule's reactivity. For instance, the frontier orbital gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. isca.me Studies on related hydroxybenzaldehyde isomers have shown that the position of the hydroxyl group significantly influences the electronic properties and reactivity of the molecule. isca.me
Prediction of Spectroscopic Parameters
DFT calculations are also pivotal in predicting various spectroscopic parameters. Theoretical vibrational frequencies, calculated using methods like B3LYP with a 6-311G(d,p) basis set, can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions. Furthermore, the Natural Bond Orbital (NBO) analysis, performed using the same level of theory, provides information about intramolecular charge transfer and hyperconjugative interactions. nih.gov The theoretical electronic spectra, often calculated using the TD-DFT approach, can predict absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which can be compared with experimental UV-Vis spectra. mdpi.com
Elucidation of Reaction Mechanisms and Transition States
DFT is a valuable tool for unraveling complex reaction mechanisms. osti.gov For molecules like this compound, which can be a model for components of bio-oil, DFT calculations at the B3LYP/6-311+g(d,p) level of theory are used to study reaction pathways, such as ring saturation to produce cyclohexane (B81311) and cyclohexanone. researchgate.netresearchgate.net These calculations can identify transition state structures, which are critical points along a reaction coordinate. The optimization of these transition states and subsequent vibrational frequency calculations (which should yield a single imaginary frequency) confirm their nature. researchgate.net Such studies are essential for understanding the energetics and feasibility of various chemical transformations.
Thermodynamic and Kinetic Parameter Determination
From the computed energies of reactants, transition states, and products, crucial thermodynamic and kinetic parameters can be determined. Bond dissociation energy calculations, for instance, can identify the weakest bonds in a molecule and thus predict the most likely initial steps in a reaction. researchgate.net By calculating the activation energies for different reaction pathways, researchers can determine the most favorable routes for a given transformation. researchgate.net For example, studies on the production of benzene (B151609) from 2-hydroxybenzaldehyde have used DFT to compare the energy requirements of different pathways, such as direct cleavage of functional groups versus hydrogenation reactions. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the study of electronic excited states. uci.edursc.org This method is particularly useful for understanding the photophysical and photochemical properties of molecules. In the context of hydroxy-substituted benzaldehydes, TD-DFT has been employed to investigate processes like excited-state intramolecular proton transfer (ESIPT). nih.govsci-hub.senih.gov
Upon photoexcitation, the electronic distribution within a molecule changes, which can lead to significant alterations in its geometry and reactivity. TD-DFT calculations can model these changes, providing insights into the properties of the excited states. nih.govnih.gov For example, by optimizing the geometry of the first excited state (S1) and calculating its vibrational frequencies, researchers can understand how the intramolecular hydrogen bonding is affected upon excitation. nih.govnih.gov These calculations have shown that for some hydroxybenzoyl compounds, the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the ESIPT process. nih.govsci-hub.se Furthermore, TD-DFT can be used to calculate absorption and fluorescence spectra, which can be compared with experimental results to validate the proposed mechanisms. nih.govnih.gov
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways
Intrinsic Reaction Coordinate (IRC) calculations are a crucial tool for confirming the connection between a calculated transition state and the corresponding reactants and products on the potential energy surface. q-chem.comscm.com Starting from the optimized geometry of a transition state, the IRC calculation follows the minimum energy path downhill in both the forward and reverse directions. scm.com This allows for the unambiguous mapping of the reaction pathway.
In studies of reaction mechanisms involving compounds like 2-hydroxybenzaldehyde, IRC calculations are performed, often at the same level of theory as the geometry optimizations and transition state searches (e.g., B3LYP/6-311+g(d,p)). researchgate.netresearchgate.net These calculations provide a detailed picture of the geometric changes that occur as the reaction progresses from reactants, through the transition state, to the final products. This detailed mapping of the reaction pathway is essential for a complete understanding of the reaction mechanism. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 3 Hydroxyphenyl Benzaldehyde
Theoretical and computational chemistry provide powerful tools to understand the electronic structure, reactivity, and potential biological activity of molecules. For the compound 2-(3-Hydroxyphenyl)benzaldehyde, computational studies, although not extensively reported for this specific molecule, can be inferred from research on analogous structures. These investigations offer insights into its molecular orbital characteristics, the nature of its intermolecular interactions, and its potential as a biologically active agent.
Applications in Catalysis Research
Role as Ligands in Metal-Catalyzed Systems
There is no available research detailing the use of 2-(3-Hydroxyphenyl)benzaldehyde as a ligand in metal-catalyzed systems. The synthesis and coordination chemistry of this specific biphenyl (B1667301) aldehyde with various metal centers have not been reported. For related compounds, such as 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives, their utility as ligands is well-documented. nih.govnih.gov For instance, Schiff bases derived from 2-hydroxy-benzaldehyde are known to form stable complexes with various metals, which can act as catalysts. nih.gov However, no such applications have been described for this compound.
Catalytic Activity in Organic Transformations
Oxidation Reactions (e.g., Styrene Oxidation)
No studies have been published on the catalytic activity of this compound or its derivatives in oxidation reactions. The catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using various catalysts is a widely studied reaction. mdpi.comfrontiersin.orgresearchgate.net However, the specific role or influence of a 3-hydroxyphenyl substituent at the 2-position of benzaldehyde in such catalytic processes has not been investigated. Research on the oxidation of aldehydes often focuses on the transformation of the aldehyde group itself, for example, using N-heterocyclic carbenes as catalysts for the oxidation of unactivated aldehydes to esters. nih.gov
Mechanistic Aspects of Catalytic Processes Involving Benzaldehyde Derivatives
Due to the absence of studies on the catalytic applications of this compound, there is consequently no information on the mechanistic aspects of any catalytic processes involving this specific compound. Mechanistic studies in catalysis often involve understanding enzyme catalytic mechanisms or the role of catalysts in facilitating reactions like bond cleavage and formation. wou.eduyoutube.comyoutube.comyoutube.comyoutube.com Without any reported catalytic activity, no mechanistic investigations have been undertaken for this compound.
Biological and Pharmacological Activity Research
Antioxidant Properties and Mechanisms
Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)
Standard assays used to evaluate the radical-scavenging capacity of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. While numerous studies report the results of these assays for a wide range of phenolic compounds and hydroxybenzaldehyde isomers, specific IC50 values or percentage inhibition data for 2-(3-Hydroxyphenyl)benzaldehyde are not found in the reviewed literature. The antioxidant capacity of related compounds, such as those with different hydroxyl group positioning, has been quantified, but direct data for the 3-hydroxyphenyl substituted benzaldehyde (B42025) is absent.
Mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET)
The antioxidant activity of phenolic compounds is generally understood to proceed through several key mechanisms. The Hydrogen Atom Transfer (HAT) mechanism involves the direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. Alternatively, the Single Electron Transfer-Proton Transfer (SET-PT) mechanism involves the transfer of an electron to the radical, followed by the release of a proton. A third mechanism, Sequential Proton Loss Electron Transfer (SPLET), begins with the deprotonation of the phenol (B47542), followed by electron transfer to the radical.
The specific mechanism that predominates for a given phenolic compound depends on factors such as its chemical structure, the solvent, and the nature of the free radical. For this compound, it is plausible that it could engage in these antioxidant mechanisms due to its phenolic hydroxyl group. However, without specific computational or experimental studies on this molecule, the preferred mechanistic pathway remains speculative.
Impact of Structural Modifications on Antioxidant Efficacy
Structure-activity relationship studies on various phenolic compounds have shown that the position and number of hydroxyl groups on the aromatic ring are critical determinants of antioxidant efficacy. For instance, the presence of multiple hydroxyl groups, particularly in the ortho or para positions, often enhances antioxidant activity due to increased radical stabilization through resonance.
While no studies were found that specifically modify the structure of this compound and measure the resulting changes in antioxidant activity, general principles suggest that alterations would have a significant impact. For example, the addition of another hydroxyl group to the phenyl ring could potentially increase its radical scavenging capacity. Conversely, converting the existing hydroxyl group to a methoxy (B1213986) group would likely diminish its activity, as this reduces its ability to participate in hydrogen atom donation.
Anti-inflammatory Investigations
Inflammation is a complex biological response, and compounds that can modulate it are of significant therapeutic interest. The potential anti-inflammatory properties of this compound are suggested by its phenolic nature, but concrete evidence from inflammatory models is lacking.
Evaluation in Inflammatory Models
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS induces an inflammatory response in these cells, leading to the production of various inflammatory mediators. A search of the scientific literature did not yield any studies where this compound was tested in this or any other established inflammatory model. While other benzaldehyde derivatives have been investigated for their effects in such systems, the findings cannot be directly extrapolated to this compound.
Inhibition of Inflammatory Mediators and Pathways
The inflammatory response is driven by a host of signaling molecules and pathways. Key inflammatory mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). These are often regulated by signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
There is no available research demonstrating that this compound can inhibit the production of these specific inflammatory mediators or modulate the activity of these critical signaling pathways. Such studies are essential to confirm and characterize any potential anti-inflammatory effects.
Antimicrobial Efficacy
Derivatives of this compound have demonstrated notable antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.
Investigations into the antibacterial potential of benzaldehyde derivatives have identified several compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
One study focused on a series of (Z)-2-benzylidene-3-oxobutanamide derivatives, which are structurally related to benzaldehyde. nih.gov The compound (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, designated as compound 17, was particularly effective. nih.gov It demonstrated substantial growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Acinetobacter baumannii (Ab-MDR). nih.gov Specifically, compound 17 inhibited the growth of MRSA by 99.4% at a concentration of 2 µg/mL and Ab-MDR by 98.2% at 16 µg/mL. nih.gov Further analysis revealed that it exhibits bacteriostatic activity against MRSA and bactericidal activity against Ab-MDR. nih.gov
Another line of research explored hydrazone Schiff base derivatives of 3-hydroxybenzaldehyde (B18108). analis.com.my A series of compounds were synthesized and tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). analis.com.my While none of the tested compounds showed significant activity against Bacillus cereus, one derivative, 3-(octyloxy)benzaldehyde salicylhydrazide (S8), exhibited strong inhibition against Escherichia coli. analis.com.my
Additionally, research on benzaldehyde derivatives isolated from the soft coral-associated epiphytic fungus Aspergillus sp. revealed that one compound exhibited a broad spectrum of antibacterial activity, particularly against pathogenic bacteria such as Staphylococcus albus, S. aureus, Escherichia coli, and Bacillus cereus. researchgate.net
| Derivative Compound | Bacterial Strain | Strain Type | Observed Activity | Source |
|---|---|---|---|---|
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Gram-positive | 99.4% inhibition at 2 µg/mL | nih.gov |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | Gram-negative | 98.2% inhibition at 16 µg/mL | nih.gov |
| 3-(octyloxy)benzaldehyde salicylhydrazide (S8) | Escherichia coli | Gram-negative | Strong Inhibition | analis.com.my |
| 3-(octyloxy)benzaldehyde salicylhydrazide (S8) | Bacillus cereus | Gram-positive | No Significant Inhibition | analis.com.my |
Benzaldehyde and its derivatives have been identified as potent antifungal agents. nih.gov Studies have demonstrated their efficacy against various fungal species, including those from the Aspergillus and Penicillium genera. nih.gov The antifungal activity of these compounds is often linked to their ability to disrupt cellular antioxidation processes in fungi. nih.gov
A specific derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), was found to inhibit the production of Aflatoxin B1 (AFB1) by the fungus Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) value of 0.55 mM. mdpi.com At a concentration of 1.15 mM, MPOBA almost completely inhibited the production of AFB1. mdpi.com This inhibition of mycotoxin production is associated with the compound's ability to suppress fungal growth and conidiation. mdpi.com
The relationship between the chemical structure of benzaldehyde derivatives and their antimicrobial activity is a critical area of study for developing more potent agents. Structure-activity relationship (SAR) analysis reveals how specific functional groups and structural modifications influence biological efficacy. nih.gov
For antifungal benzaldehydes, the presence of a hydroxyl group in the ortho position of the aromatic ring has been shown to increase antifungal activity. nih.gov In the case of antibacterial hydrazone Schiff base derivatives of 3-hydroxybenzaldehyde, the length of the lipophilic carbon chain plays a vital role. analis.com.my The derivative with a moderate-length carbon chain (octyloxy) showed the strongest activity against E. coli, suggesting that lipophilicity is a key factor for optimal antibacterial efficacy in this class of compounds. analis.com.my
SAR studies on other complex heterocyclic molecules, while not direct derivatives, provide insight into the principles of molecular modification. For instance, in pyrazolopyridinyl pyrimidine (B1678525) derivatives, the number and position of nitrogen atoms, as well as the nature of substituents (e.g., amino groups versus cyano groups), have a significant impact on inhibitory activity. nih.gov Generally, smaller substituents and more amino groups lead to better activity, highlighting the sensitivity of these interactions to steric and electronic effects. nih.gov
The antimicrobial effects of benzaldehyde derivatives are achieved through various mechanisms of action. One proposed mechanism is the disruption of the fungus's cellular antioxidation systems. nih.gov
More specific molecular mechanisms have been elucidated through gene expression studies. The derivative MPOBA was found to inhibit the production of Aflatoxin B1 in Aspergillus flavus by down-regulating the expression of key regulatory genes. mdpi.com As shown in the table below, MPOBA significantly suppressed the transcription of aflR, a crucial regulatory protein for aflatoxin biosynthesis, as well as the global regulator genes laeA and veA, which govern developmental and metabolic processes in many Aspergillus species. mdpi.com The expression of other genes in the aflatoxin biosynthesis pathway, such as aflS, aflD, and aflQ, were not significantly affected. mdpi.com This indicates that MPOBA targets the higher-level regulatory network controlling fungal development and secondary metabolism. mdpi.com
| Gene | Function | Effect of MPOBA Treatment | Source |
|---|---|---|---|
| aflR | Key regulatory protein for aflatoxin biosynthesis | Significantly Suppressed | mdpi.com |
| laeA | Global regulator of development and metabolism | Significantly Suppressed | mdpi.com |
| veA | Global regulator of development and metabolism | Significantly Suppressed | mdpi.com |
| aflS | Biosynthesis pathway gene | Not Significantly Impacted | mdpi.com |
| aflD | Biosynthesis pathway gene | Not Significantly Impacted | mdpi.com |
| aflQ | Biosynthesis pathway gene | Not Significantly Impacted | mdpi.com |
Antiviral Applications
The therapeutic potential of compounds related to this compound extends to antiviral applications. While direct studies on the title compound against specific viruses like HIV are limited in the provided context, research on structurally similar molecules demonstrates a clear basis for their antiviral activity.
A series of novel 2-benzoxyl-phenylpyridine derivatives have been evaluated for their antiviral efficacy against Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis, and human adenovirus type 7 (ADV7), a significant cause of respiratory illness. nih.gov Several of these compounds exhibited excellent antiviral effects against both viruses. nih.gov
These derivatives were shown to effectively inhibit the cytopathic effects induced by the viruses and reduce the yield of viral progeny. nih.gov Further investigation into their mechanism of action indicated that the compounds target the early stages of viral replication within the host cell, including viral RNA replication and protein synthesis. nih.gov The activity was not due to direct inactivation of the virus particle or inhibition of viral adsorption, entry, or release. nih.gov This post-exposure activity suggests that the compounds likely interfere with host or viral factors essential for the replication process. nih.gov The broad activity against both an RNA virus (CVB3) and a DNA virus (ADV7) suggests that these derivatives may target cellular molecules rather than virus-specific ones. nih.gov These findings establish that 2-benzoxyl-phenylpyridine derivatives are potent viral inhibitors and promising candidates for the development of new antiviral agents. nih.gov
Elucidation of Antiviral Mechanism of Action
Research into the antiviral properties of hydroxy-substituted benzaldehydes has identified promising activity against various viruses. Studies have shown that compounds such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) can effectively suppress the replication of Herpes Simplex Virus Type I (HSV-1). researchgate.net The antiviral activity of this class of compounds is often linked to their chemical structure, where the presence and position of hydroxyl groups can dramatically influence their efficacy. researchgate.net
While the precise mechanism for this compound is still under detailed investigation, the action of related compounds provides significant clues. The general mechanism for many antiviral agents involves interfering with the virus's life cycle. nih.gov This can occur at several stages:
Viral Entry Inhibition : Some compounds prevent the virus from attaching to or entering host cells. mdpi.com
Replication Inhibition : Many antivirals function as antimetabolites, inhibiting the synthesis of viral nucleic acids (DNA or RNA). nih.gov For example, the well-known antiviral drug Acyclovir acts as a guanosine (B1672433) analogue that, once incorporated into the viral DNA chain, terminates its elongation. nih.gov Similarly, Remdesivir is a prodrug that mimics an adenosine (B11128) triphosphate analogue to inhibit viral RNA polymerase. nih.gov The polyphenolic aldehyde structure of compounds like this compound suggests a potential to interact with and inhibit key viral enzymes, such as polymerases or proteases, which are crucial for viral replication. researchgate.netnih.gov
The antiviral potential of alkaloids and other natural compounds is often attributed to their ability to interact with a wide array of biological targets, including the inhibition of viral replication and protein synthesis. mdpi.com
Neuroprotective Effects and Mechanisms
Investigations into benzaldehyde derivatives have uncovered significant neuroprotective properties. A study on two benzaldehydes isolated from the coral-derived fungus Aspergillus terreus C23-3 demonstrated potent anti-neuroinflammatory and neuroprotective activities. nih.gov One of the compounds, referred to as benzaldehyde 2, was particularly effective in mitigating neurological damage in hippocampal neuronal cells (HT-22). nih.gov
The mechanisms underlying these neuroprotective effects are multifaceted and target key pathways involved in neurodegeneration:
Anti-inflammatory Action : The compound was shown to reduce the secretion of pro-inflammatory mediators and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-18, in microglia (BV-2) cells. nih.gov It also inhibited the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Inhibition of Oxidative Stress : Benzaldehyde 2 was found to inhibit mitochondrial oxidative stress, a key factor in neuronal cell death. nih.gov
Modulation of Tau Protein Pathways : The compound inhibited neurological damage by acting on pathways related to the Tau protein. It was observed to down-regulate the expression of cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β), two kinases implicated in the hyperphosphorylation of Tau, a hallmark of Alzheimer's disease. nih.govmdpi.com
Anti-Apoptotic Effects : The research indicated that the compound blocks neuronal cell apoptosis (programmed cell death) through its influence on caspase family-related signaling pathways. nih.govmdpi.com
These findings suggest that benzaldehyde derivatives like this compound could serve as valuable agents for conditions like Alzheimer's disease by simultaneously targeting neuroinflammation, oxidative stress, and pathological protein aggregation. nih.gov
Table 1: Summary of Neuroprotective Mechanisms
| Mechanism | Target Pathway/Molecule | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammation | iNOS, COX-2 | Reduced protein expression | nih.gov |
| TNF-α, IL-6, IL-18 | Reduced secretion | nih.gov | |
| MAPKs (ERK, p38) | Inhibition of phosphorylation | nih.gov | |
| Anti-apoptosis | Caspase Family Pathways | Inhibition of neuronal apoptosis | nih.gov |
| Tau Pathology | CDK5, GSK-3α/β | Down-regulation of protein expression | nih.gov |
| Tau Protein | Reduced phosphorylation | nih.gov | |
| Oxidative Stress | Mitochondria | Inhibition of oxidative stress | nih.gov |
Cytotoxicity and Cell Viability Assessments
Evaluating the cytotoxicity of any potential therapeutic agent is a critical step in drug development. nih.gov Research on the parent compound, benzaldehyde, has shown that it can induce cytotoxic effects in a concentration-dependent manner. In studies using cultured human lymphocytes, benzaldehyde concentrations of 10, 25, and 50 μg/mL led to a significant increase in cytotoxicity and a decrease in cell number at 6 and 24 hours. nih.govresearchgate.net Furthermore, these concentrations were found to cause significant DNA damage, as measured by the TUNEL assay. nih.govresearchgate.net
Cytotoxicity and cell viability are typically assessed using a variety of in vitro assays, including: nih.govnih.gov
Lactate Dehydrogenase (LDH) Assay : Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
WST-1 Assay : A colorimetric assay that measures the metabolic activity of viable cells.
TUNEL Assay : Detects DNA fragmentation, a hallmark of apoptosis.
While these findings relate to the parent benzaldehyde molecule, they underscore the importance of conducting thorough cytotoxicity and cell viability assessments for derivatives like this compound to establish a therapeutic window where beneficial effects (e.g., antiviral, neuroprotective) occur at concentrations that are not harmful to healthy cells.
Table 2: Cytotoxic Effects of Benzaldehyde on Human Lymphocytes
| Concentration (μg/mL) | Effect | Time Points | Reference |
|---|---|---|---|
| 10 | Increased cytotoxicity, Decreased cell number, DNA damage | 6 and 24 hours | nih.govresearchgate.net |
| 25 | Increased cytotoxicity, Decreased cell number, DNA damage | 6 and 24 hours | nih.govresearchgate.net |
| 50 | Increased cytotoxicity, Decreased cell number, DNA damage | 6 and 24 hours | nih.govresearchgate.net |
Enzyme Inhibition Studies
The molecular structure of this compound makes it a candidate for interaction with and inhibition of various enzymes. The reactivity of the aldehyde group, combined with the hydroxyl-substituted phenyl ring, allows for potential interactions with the active sites of enzymes. Research on structurally related compounds has demonstrated a capacity for enzyme inhibition. For instance, certain benzaldehyde derivatives have been shown to modulate enzyme activities, and some heterocyclic compounds incorporating benzaldehyde-like structures can inhibit viral enzymes like influenza neuraminidase. nih.gov
The mechanism of enzyme inhibition can be direct, through binding to the enzyme's active site, or indirect. An example of an indirect mechanism is seen with inhibitors of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov By inhibiting IMPDH, these compounds deplete the intracellular pool of guanine (B1146940) triphosphate (GTP), which is essential for the synthesis of viral proteins, thereby exerting a broad-spectrum antiviral effect. nih.gov
Given that this compound has shown biological activity, further studies are warranted to screen it against a panel of relevant enzymes, such as viral polymerases, proteases, and host-cell kinases involved in disease pathways.
Pharmaceutical Scaffold Potential
Design of Privileged Structures for Drug Discovery
In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. hebmu.edu.cnnih.gov These scaffolds are considered highly valuable in drug discovery because they serve as a pre-validated starting point for designing libraries of new drug candidates with good, drug-like properties. hebmu.edu.cnmdpi.com
The core of this compound is essentially a biphenyl-like structure, a scaffold known for its utility in medicinal chemistry. Natural products, with their inherent biological activity and structural diversity, are a rich source of such privileged scaffolds. hebmu.edu.cn By identifying a core structure with known biological activity, chemists can create a diverse library of analogues through targeted modifications, enhancing potency, selectivity, and pharmacokinetic properties. hebmu.edu.cnnih.gov The benzaldehyde framework, particularly when substituted, represents a promising scaffold for the development of new therapeutic agents targeting a range of diseases. mdpi.com
Lead Compound Identification and Optimization
The process of drug discovery involves moving from an initial "hit" to a "lead" compound, and finally to a clinical candidate. danaher.comupmbiomedicals.com
Hit Identification : This initial stage involves screening large libraries of compounds to find a "hit"—a molecule that shows desired biological activity against a specific target (e.g., inhibiting a virus or protecting a neuron). upmbiomedicals.com
Lead Identification : Hits are then evaluated and grouped based on their structure and potency. The most promising compounds are selected as "leads." danaher.com
Lead Optimization : This is a critical phase where medicinal chemists systematically modify the structure of the lead compound to improve its properties. upmbiomedicals.com The goal is to enhance its potency and selectivity for the target while minimizing off-target effects and toxicity. danaher.com This process also involves improving its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. danaher.com
Given its demonstrated antiviral and neuroprotective activities, this compound and its analogues are considered strong candidates for lead compound identification and subsequent optimization programs. smolecule.com Its structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop a potent and safe drug candidate. mdpi.com
Advanced Materials Science and Sensor Development
Design and Synthesis of Chemosensors
The presence of electron-donating hydroxyl and electron-withdrawing aldehyde functionalities allows for the rational design of chemosensors. Condensation of the aldehyde group with various amines to form Schiff bases is a common strategy to create sophisticated sensor molecules. These Schiff bases often exhibit significant changes in their photophysical properties upon interaction with specific analytes.
Schiff bases derived from 2-(3-Hydroxyphenyl)benzaldehyde are effective ligands for metal ions, and their complexation can lead to pronounced changes in fluorescence, forming the basis of "turn-on" or "turn-off" sensors.
Aluminum (Al³⁺) Detection : A novel fluorescent chemosensor for Al³⁺ was developed by synthesizing a crown ether-acylhydrazone derivative using this compound. This sensor demonstrates high selectivity and a significant "turn-on" fluorescence response upon binding with Al³⁺ ions in solution. researchgate.net The proposed mechanism involves the formation of a 2:1 complex between the sensor ligand and the Al³⁺ ion, a binding mode confirmed through various spectroscopic methods including ESI-MS and NMR titration. researchgate.net
Copper (Cu²⁺) Detection : An aggregation-induced emission enhancement (AIEE) active Schiff base, synthesized from cholyl hydrazide, carbazole, and this compound, has been developed for the selective detection of copper (II) ions. dntb.gov.ua Schiff base metal complexes involving copper (II) have been synthesized from amino acid derivatives of this compound, such as those with glycine, leucine, and phenylalanine, indicating the compound's versatility in forming stable complexes suitable for sensing applications. researchgate.net
| Analyte | Sensor Type | Sensing Mechanism | Key Finding | Source |
|---|---|---|---|---|
| Al³⁺ | Crown ether-acylhydrazone | Turn-on Fluorescence | Forms a 2:1 ligand-metal complex, showing high selectivity. | researchgate.net |
| Cu²⁺ | Cholyl hydrazide carbazole-Schiff base | Aggregation-Induced Emission Enhancement (AIEE) | Demonstrates selective detection of Cu(II) ions. | dntb.gov.ua |
Colorimetric sensors provide a straightforward method for analyte detection through visible color changes, often enabling naked-eye assessment. Derivatives of this compound have been successfully employed in this capacity. An aryl hydrazone derivative of 1,8-naphthalimide, synthesized using this compound, functions as a reversible colorimetric and fluorescent solid-state sensor for caustic environments. csic.es Additionally, probes derived from this compound have been designed for the colorimetric detection of anions like bisulfite, where the interaction leads to an observable color change in the solution. acs.org
While optical chemosensors for the detection of gaseous aldehydes represent a significant area of research, literature specifically detailing the use of this compound as a core component for sensing other aldehydes is not available. Typically, an aldehyde-containing compound would be the target analyte rather than the sensor molecule itself.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can be exploited in sensor design. In ESIPT-capable molecules, a proton is transferred from a donor (like a hydroxyl group) to an acceptor (like a nitrogen atom) in the excited state, resulting in a tautomeric form with a distinct, large Stokes-shifted fluorescence emission. The presence of an analyte can interfere with or inhibit this process, leading to a detectable change in the fluorescence signal.
A ratiometric fluorescent probe, 4-(benzothiazol-2-yl)-3-hydroxybenzaldehyde, was specifically designed to leverage the ESIPT mechanism for the detection of sulfite (B76179) (SO₃²⁻).
Probe Design : In this molecule, the phenolic proton of the 3-hydroxy group can be transferred to the nitrogen atom of the benzothiazole (B30560) ring. researchgate.net
Sensing Mechanism : The probe itself exhibits an orange fluorescence emission. Upon reaction with sulfite, which adds to the aldehyde group, the electronic properties of the molecule are altered. This change disrupts the ESIPT process, causing the fluorescence to shift to the green region. This provides a ratiometric response, where the ratio of the two emission intensities can be used for quantitative analysis, enhancing accuracy and reliability. acs.org
| Probe | Analyte | Mechanism | Fluorescence Change | Source |
|---|---|---|---|---|
| 4-(Benzothiazol-2-yl)-3-hydroxybenzaldehyde | Sulfite (SO₃²⁻) | ESIPT Modulation | Orange emission shifts to green emission upon sulfite addition. |
Application in Polymeric Materials
This compound serves as a versatile monomer for synthesizing functional polymers due to its two reactive sites: the hydroxyl and aldehyde groups.
Oxidative Polycondensation : The direct polymerization of this compound can be achieved through oxidative polycondensation in an aqueous alkaline medium. scispace.comtandfonline.com This process yields an oligomer (O-3HBA) composed of phenylene units with reactive aldehyde and hydroxyl groups, which is soluble in many polar organic solvents. scispace.com The resulting oligo-3-hydroxybenzaldehyde exhibits high thermal stability, with only 5% weight loss observed at temperatures up to 231°C. scispace.com
Poly(phenoxy-imine)s : A series of Schiff base monomers have been synthesized through the condensation of 3-amino-9-ethylcarbazole (B89807) with this compound. These monomers were subsequently polymerized via oxidative polycondensation to yield the corresponding poly(phenoxy-imine)s, demonstrating the utility of the aldehyde group in forming stable, conjugated polymer backbones. dntb.gov.ua
Graft Copolymers : Schiff bases of melamine (B1676169) have been synthesized through condensation with this compound. These can then be grafted onto oligophenol backbones to create complex polymer structures like poly-N,N′,N′′-tris[(3-hydroxyphenyl)methylene]-1,3,5-triazine-2,4,6-triamine (P-3-HPMTT). researchgate.net
Supramolecular Chemistry and Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional groups on this compound make it an excellent building block for creating larger, well-defined supramolecular structures.
Self-Assembling Dendrimers : The compound has been used as a starting material to synthesize complex branching units for self-assembling dendrimers. d-nb.inforesearchgate.net In one example, this compound was modified and incorporated into a terpyridine-based ligand. This ligand then acts as a branching unit that connects to a core molecule through metal coordination (a heteroleptic terpyridine-zinc complex), while its aldehyde functions are available to react further, extending the dendrimer to a second generation through dynamic covalent chemistry (imine formation). d-nb.inforesearchgate.net
Hydrogen-Bonded Duplexes : The molecule is a key precursor for creating recognition-encoded oligomers. For instance, the hydroxyl group can be protected, and the aldehyde can be converted to a secondary amine via reductive amination. This modified unit, containing a phenol (B47542) precursor and a reactive amine, can then be incorporated into melamine-based oligomers designed to form specific, high-fidelity hydrogen-bonded duplexes with complementary strands. acs.org
Future Directions and Emerging Research Areas
Development of Novel Green Synthetic Strategies
The pursuit of environmentally benign chemical processes has spurred research into greener synthetic routes for 2-(3-Hydroxyphenyl)benzaldehyde and related compounds. Traditional methods often involve multiple steps and the use of hazardous reagents. Future strategies are likely to focus on the following:
Catalytic Systems: The use of novel catalysts, such as magnetically separable nanoparticles like Ni-NiO, is being explored to facilitate cleaner and more efficient reactions. researchgate.net These catalysts offer the advantage of easy recovery and recyclability, minimizing waste. researchgate.net
Green Solvents: A shift towards the use of environmentally friendly solvents, such as water or ethanol (B145695), is a key aspect of green synthesis. researchgate.netufms.br For instance, performing reactions in water at room temperature without the need for heating or irradiation presents a significant advancement. ufms.br
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, as seen in the synthesis of related benzaldehyde (B42025) derivatives where microwave irradiation is employed in conjunction with green solvents like polyethylene (B3416737) glycol. researchgate.net
Exploration of New Biological Targets and Mechanisms
While the biological activities of this compound are an area of active investigation, much remains to be understood about its precise mechanisms of action. Future research is poised to uncover new biological targets and elucidate the pathways through which it exerts its effects.
The presence of both a hydroxyl group and an aldehyde group suggests multiple modes of interaction within biological systems. The aldehyde moiety can react with nucleophilic sites on proteins, potentially altering their function, while the phenolic hydroxyl group can participate in hydrogen bonding and acid-base reactions.
Current research on similar hydroxybenzaldehyde derivatives has shown a range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Future studies on this compound will likely focus on:
Enzyme Inhibition: Investigating its potential to inhibit key enzymes involved in disease processes.
Receptor Binding: Identifying specific cellular receptors with which the compound interacts.
Gene Expression Modulation: Studying how it may alter gene expression to influence cellular functions.
The discovery of new benzaldehyde and benzopyran derivatives from natural sources like endophytic fungi, which exhibit antifungal and cytotoxic activities, further encourages the exploration of this compound and its analogues for novel therapeutic applications. nih.gov
Advanced Computational Modeling for Structure-Property-Activity Relationships
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is becoming an indispensable tool in drug discovery and materials science. nih.gov For this compound, advanced computational approaches can accelerate the design of new derivatives with enhanced properties.
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govrutgers.edu This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates. nih.gov
Future computational studies on this compound will likely involve:
2D and 3D QSAR Modeling: Developing robust models to predict biological activities, such as antimitotic or enzyme inhibitory effects, based on structural descriptors. nih.govnih.gov
Density Functional Theory (DFT) Calculations: Using DFT to understand the electronic structure and reactivity of the molecule, which can provide insights into its reaction mechanisms. acs.org
Molecular Docking: Simulating the interaction of this compound and its derivatives with the active sites of biological targets to predict binding affinity and mode.
These computational approaches, when used in conjunction with experimental data, can significantly streamline the process of developing new compounds with tailored functionalities. nih.gov
Integration of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. researchgate.net The integration of this compound into MCRs is a promising area of research for the rapid generation of diverse chemical libraries.
The aldehyde functionality of this compound makes it an ideal component for various MCRs, such as the Ugi or Passerini reactions. researchgate.net Research on similar hydroxybenzaldehydes has demonstrated their successful use in one-pot, three-component condensation reactions to synthesize complex heterocyclic structures. researchgate.netresearchgate.net
Future research in this area will likely focus on:
Developing Novel MCRs: Designing new MCRs that utilize the unique reactivity of this compound to access novel molecular scaffolds.
Combinatorial Library Synthesis: Employing this compound in combinatorial MCRs to generate large libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.net
Green MCRs: Combining the efficiency of MCRs with green chemistry principles, such as the use of eco-friendly solvents and catalysts. researchgate.netufms.br
Tailored Design for Specific Sensor and Material Applications
The unique structural features of this compound make it an attractive building block for the development of advanced sensors and materials. The aromatic rings and polar functional groups contribute to its potential for creating materials with specific optical, electronic, or recognition properties.
Research into benzaldehyde-based sensors has shown promise for the sensitive and selective detection of various analytes. nih.gov For example, a chemiluminescence sensor using nanosized yttrium oxide has been developed for the detection of benzaldehyde vapor. nih.gov
Future applications of this compound in this domain may include:
Chemosensors: Designing and synthesizing derivatives of this compound that can selectively bind to specific ions or molecules, leading to a detectable change in fluorescence or color.
Polymers and Resins: Incorporating this compound as a monomer or cross-linking agent to create polymers with tailored thermal, mechanical, or optical properties.
Organic Light-Emitting Diodes (OLEDs): Exploring the potential of its derivatives as components in the emissive layer of OLEDs, leveraging their aromatic structure.
By systematically modifying the structure of this compound, researchers can fine-tune its properties for a wide range of specific applications in materials science and sensor technology.
Q & A
Q. What are the validated synthetic routes for 2-(3-Hydroxyphenyl)benzaldehyde, and how can purity be assessed post-synthesis?
Methodological Answer:
- Synthesis : A common route involves Friedel-Crafts acylation or Suzuki coupling using 3-hydroxyphenylboronic acid and benzaldehyde derivatives under palladium catalysis .
- Purity Assessment : High-purity samples (>97%) are verified via 1H NMR (e.g., δ 9.8 ppm for aldehyde protons) and LC-HRMS/MS (exact mass: 212.0473 g/mol) .
Q. How do solubility properties of this compound influence experimental design in aqueous vs. organic systems?
Methodological Answer:
Q. What spectroscopic techniques are critical for structural elucidation, and how are key functional groups identified?
Methodological Answer:
- FT-IR : Hydroxyl (-OH) stretch at 3200–3500 cm⁻¹ and aldehyde (C=O) stretch at 1700–1750 cm⁻¹ .
- 1H NMR : Aromatic protons (δ 6.8–7.5 ppm) and aldehyde proton (δ 9.8–10.1 ppm) confirm substitution patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict electron density at the aldehyde group.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess electrophilicity. For example, a low LUMO energy (-1.2 eV) indicates high reactivity toward nucleophiles .
Q. What strategies resolve contradictions in biological activity data caused by isomerization or impurities?
Methodological Answer:
- Isomer Identification : Use LC-HRMS/MS to distinguish ortho/meta isomers (e.g., 2-(2-hydroxyphenyl) vs. 2-(3-hydroxyphenyl) derivatives). A 2015 study misassigned M1 due to incorrect starting material; corrected via 2D NMR (COSY, HSQC) .
- Impurity Profiling : Employ HPLC-PDA with C18 columns (ACN/0.1% formic acid gradient) to detect trace byproducts (e.g., dimerized aldehydes) .
Q. How do reaction conditions (e.g., pH, temperature) affect the stability of this compound in long-term storage?
Methodological Answer:
Q. What experimental designs are optimal for studying its role as a precursor in heterocyclic synthesis (e.g., benzofurans, quinazolines)?
Methodological Answer:
- Cyclocondensation : React with ethylenediamine in refluxing ethanol (80°C, 12 h) to form quinazoline derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Catalytic Systems : Use Sc(OTf)₃ (20 mol%) in DCM for regioselective benzofuran synthesis .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis due to competing side reactions?
Methodological Answer:
- Optimization : Increase catalyst loading (e.g., Pd(PPh₃)₄ from 5% to 10 mol%) and use microwave-assisted synthesis (100°C, 30 min) to reduce dimerization .
Q. What analytical workflows validate bioactivity data (e.g., enzyme inhibition) while minimizing false positives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
